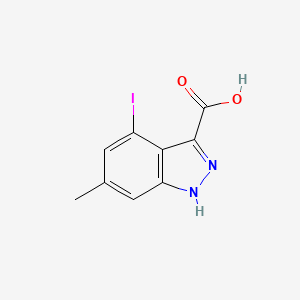

4-iodo-6-methyl-1H-indazole-3-carboxylic acid

描述

4-Iodo-6-methyl-1H-indazole-3-carboxylic acid is a halogenated indazole derivative with a molecular formula of C₉H₇IN₂O₂ (inferred from structural analogs in evidence). The compound features an iodine atom at the 4-position and a methyl group at the 6-position on the indazole ring, with a carboxylic acid substituent at the 3-position.

属性

IUPAC Name |

4-iodo-6-methyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLUDGLHNPANNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)I)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646508 | |

| Record name | 4-Iodo-6-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-37-2 | |

| Record name | 4-Iodo-6-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization from 2-Iodoaniline and Methylhydrazine

One of the common synthetic approaches involves the cyclization reaction starting from 2-iodoaniline and methylhydrazine in the presence of suitable catalysts and solvents such as ethanol under reflux conditions. This method yields the 4-iodo-6-methyl-1H-indazole core, which can then be further functionalized to introduce the carboxylic acid group at position 3. The reaction benefits from operational simplicity and moderate to good yields.

Diazotization Reaction for Direct Formation of Indazole-3-carboxylic Acid Derivatives

A highly efficient and concise method reported involves direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates to 1H-indazole-3-carboxylic acid derivatives via diazotization reagents. This method operates under mild conditions with rapid reaction rates and high yields, making it suitable for synthesizing various substituted indazole-3-carboxylic acids, including those with iodine and methyl substituents.

Iodination of 6-Methyl-1H-indazole-3-carboxylic Acid Precursors

Selective iodination at the 4-position can be achieved by treating 6-methyl-1H-indazole-3-carboxylic acid or its derivatives with iodine in the presence of a base such as potassium hydroxide in solvents like dimethylformamide (DMF). This reaction typically proceeds at room temperature and yields the desired 4-iodo derivative with good purity and yield.

Detailed Preparation Procedure Example

| Step | Reagents & Conditions | Description & Outcome |

|---|---|---|

| 1 | 2-Iodoaniline + Methylhydrazine, ethanol, reflux | Cyclization to form 4-iodo-6-methyl-1H-indazole core |

| 2 | Diazotization reagents (e.g., NaNO2, acid), mild temps | Formation of 1H-indazole-3-carboxylic acid scaffold |

| 3 | Iodination: Iodine, KOH in DMF, room temperature, 1 hour | Selective iodination at 4-position yielding target compound |

This synthetic pathway can be optimized for industrial scale by employing continuous flow reactors and green chemistry principles such as solvent recycling and waste minimization to improve yield and sustainability.

Reaction Conditions and Yields

| Method | Solvent | Catalyst/ Reagent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization of 2-iodoaniline | Ethanol | Methylhydrazine | Reflux | Several hours | Moderate | Requires reflux; scalable industrially |

| Diazotization to Indazole-3-COOH | Water/organic mix | Sodium nitrite, acid | Mild (room to 40°C) | Minutes to hrs | High | Mild conditions, broad substrate scope |

| Iodination of Indazole derivative | DMF | Iodine, KOH | Room temperature | 1 hour | ~77% | Selective iodination, clean reaction |

Analytical and Mechanistic Insights

Mechanism of Diazotization Route: The reaction proceeds via formation of a diazonium salt intermediate, which undergoes intramolecular cyclization to yield the indazole-3-carboxylic acid framework. This mechanism has been supported by mechanistic studies emphasizing the role of diazonium intermediates.

Iodination Specificity: The electrophilic aromatic substitution at the 4-position is favored due to electronic effects of the methyl and carboxylic acid groups, allowing selective introduction of iodine under mild conditions.

Optimization for Industrial Production: Use of continuous flow reactors and green chemistry approaches such as solvent recycling have been demonstrated to improve yield, purity, and environmental footprint of the synthesis.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclization of 2-iodoaniline + methylhydrazine | Straightforward, classic approach | Moderate yield, scalable | Requires reflux, longer time |

| Diazotization of ortho-aminobenzacetamides | Mild, rapid, high yield | Broad substrate scope, efficient | Requires handling diazonium salts |

| Iodination of indazole derivatives | Selective electrophilic substitution | Good yield, mild conditions | Requires precursor availability |

化学反应分析

Types of Reactions: 4-Iodo-6-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

- Substituted indazoles with various functional groups replacing the iodine atom.

- Reduced or oxidized derivatives of the carboxylic acid group.

科学研究应用

4-Iodo-6-methyl-1H-indazole-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.

Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.

Material Science: Indazole derivatives are explored for their electronic and photophysical properties, making them useful in the development of organic semiconductors and light-emitting diodes.

作用机制

The mechanism of action of 4-iodo-6-methyl-1H-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine and methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its interaction and efficacy.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on atomic masses: I (126.90), Br (79.90), F (19.00).

Substituent Effects on Reactivity and Bioactivity

- Bromine (6-bromo-4-methyl analog): Bromine’s moderate electronegativity can stabilize intermediates in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry . Fluorine (4-fluoro-3-iodo analog): Fluorine’s high electronegativity can enhance metabolic stability and binding affinity to target proteins .

- Functional Groups: Carboxylic Acid (C3 or C6 position): Enhances water solubility and provides a site for further derivatization (e.g., amide formation) .

生物活性

4-Iodo-6-methyl-1H-indazole-3-carboxylic acid is a member of the indazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds. This article will explore the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.

The molecular structure of this compound includes an iodine atom at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position. These functional groups contribute to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8I N3O2 |

| Molecular Weight | 318.07 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The iodine atom enhances binding affinity to specific enzymes or receptors, while the carboxylic acid group facilitates hydrogen bonding, stabilizing interactions with target proteins. This compound has been studied for its potential as an inhibitor of key kinases involved in cell cycle regulation and cancer progression.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- IC50 Values : In studies involving HCT116 colon cancer cells, derivatives similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Kinase Inhibition

The compound has shown promise as a selective inhibitor of several kinases critical for tumor growth and survival. For instance:

- WEE1 Kinase : Inhibition studies have revealed that indazole derivatives can effectively block WEE1 kinase activity, which plays a crucial role in regulating cell cycle checkpoints . This inhibition can lead to enhanced sensitivity of cancer cells to DNA-damaging agents.

Case Studies

Several case studies have been documented that illustrate the effectiveness of indazole derivatives:

- Colon Cancer Models : A study evaluated the effects of various indazole compounds on tumor growth in mouse models. Results showed that compounds similar to this compound significantly reduced tumor size compared to controls .

- Selectivity Profiles : Compounds derived from the indazole scaffold were tested against a panel of kinases, demonstrating selective inhibition profiles that could be leveraged for targeted cancer therapies .

常见问题

Q. What are the optimal synthetic routes for 4-iodo-6-methyl-1H-indazole-3-carboxylic acid?

- Methodological Answer : The synthesis of halogenated indazole derivatives typically involves cyclization of nitroaniline precursors followed by halogenation. For the iodo-substituted analog, a plausible route includes:

Cyclization : React 6-methyl-2-nitroaniline with ethyl acetoacetate under basic conditions (e.g., NaOEt) to form the indazole core .

Iodination : Introduce iodine via electrophilic substitution using I₂/KI in acidic media (e.g., H₂SO₄) at 60–80°C, targeting the 4-position.

Hydrolysis : Convert the ester to a carboxylic acid using NaOH/H₂O under reflux .

Key challenges include regioselectivity during iodination; monitoring via TLC and optimizing reaction time (typically 6–12 hrs) are critical.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the methyl group (δ ~2.5 ppm, singlet) and indazole protons (δ 7.2–8.1 ppm). The carboxylic acid proton may appear as a broad peak at δ ~12–13 ppm .

- ¹³C NMR : The iodine substituent induces deshielding, with the C-4 carbon appearing at δ ~95–100 ppm. The carboxylic carbon resonates at δ ~165–170 ppm .

- IR : Confirm the carboxylic acid group via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

- HRMS : Calculate exact mass (C₉H₇IN₂O₂: ~318.96 g/mol) and compare with observed [M+H]⁺ .

Advanced Research Questions

Q. How can researchers address low yields in the iodination step during synthesis?

- Methodological Answer : Low yields often arise from incomplete electrophilic substitution or side reactions. Mitigation strategies include:

- Catalyst Optimization : Use Lewis acids (e.g., FeCl₃) to enhance iodine activation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve iodine solubility and reaction homogeneity .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Post-Reaction Analysis : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. How to resolve discrepancies in biological activity data across different assays?

- Methodological Answer : Contradictory results may stem from:

- Purity Issues : Verify compound purity (>95%) using HPLC and elemental analysis .

- Assay Conditions : Standardize solvent (e.g., DMSO concentration ≤0.1%), pH, and temperature across assays.

- Target Specificity : Perform competitive binding assays or CRISPR-based target validation to confirm on-target effects .

- Metabolic Stability : Assess stability in liver microsomes (e.g., human/rat S9 fractions) to rule out rapid degradation .

Q. What strategies improve regioselectivity in functionalizing the indazole core for downstream applications?

- Methodological Answer :

- Directing Groups : Use protecting groups (e.g., Boc on N1) to steer electrophilic substitution to the 4-position .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd catalysts to introduce aryl/heteroaryl groups at the 4-iodo position while retaining the methyl and carboxylic acid functionalities .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing electron density maps and Fukui indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。